molecular formula C10H14BrNO B12120961 2-(3-Bromophenyl)-2-ethoxyethanamine

2-(3-Bromophenyl)-2-ethoxyethanamine

Cat. No.: B12120961
M. Wt: 244.13 g/mol
InChI Key: AXMLUCLUVDRMIR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-ethoxyethanamine is an organic compound featuring a 3-bromophenyl group attached to an ethoxy-substituted ethanamine backbone.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(3-bromophenyl)-2-ethoxyethanamine

InChI

InChI=1S/C10H14BrNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3

InChI Key

AXMLUCLUVDRMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-ethoxyethanamine typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-ethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces phenyl derivatives.

    Substitution: Produces various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-2-ethoxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-ethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Bromo vs. 4-Bromo Substitution: 2-(3-Bromophenyl)ethanamine (CAS 73918-56-6 ) lacks the ethoxy group but shares the 3-bromo substitution. 2-(4-Bromophenyl)ethanamine (CAS 32664-14-5 ) demonstrates how para-bromine increases resonance stabilization, which may enhance stability in polar solvents.
  • Halogen Diversity :

    • 2-(3-Bromo-2,6-difluorophenyl)ethanamine Hydrochloride (CAS 2126161-33-7 ) incorporates fluorine atoms, which are more electronegative than bromine. This increases the compound’s polarity and may improve blood-brain barrier penetration in pharmaceutical contexts.

Functional Group Variations

  • Ethoxy vs. Methoxy Substitutions: (3-bromothiophen-2-yl)methylamine (CAS 1251216-05-3 ) replaces ethoxy with methoxy (-OCH₃), reducing steric bulk but maintaining similar electron-donating effects. 2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine (CAS 881044-37-7 ) combines ethoxy and methoxy groups with an indole moiety, suggesting applications in serotonin receptor modulation.
  • Amine Modifications :

    • 2-(3-Bromophenyl)ethanamine Hydrochloride (CAS 215797-57-2 ) is a salt form of the primary amine, improving aqueous solubility for pharmacological use. In contrast, free-base amines like 2-(3-Bromophenyl)-2-ethoxyethanamine may exhibit higher lipid solubility.

Heterocyclic Analogues

  • 3-(2-Bromophenyl)-5-isoxazolemethanamine (CAS 543713-38-8 ) incorporates an isoxazole ring, a heterocycle with nitrogen and oxygen. This structure may enhance metabolic stability compared to purely aliphatic amines.

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Groups Melting Point (°C) Key Spectral Data (IR)
2-(3-Bromophenyl)-2-ethoxyethanamine Not Provided C₁₀H₁₄BrNO 256.13 3-Br, ethoxy Primary amine, ether N/A N/A
2-(3-Bromophenyl)ethanamine HCl 215797-57-2 C₈H₁₁BrN·HCl 236.53 3-Br Primary amine (salt) N/A N/A
(3-Bromothiophen-2-yl)methylamine 1251216-05-3 C₈H₁₂BrNOS 250.16 3-Br-thiophene, methoxy Secondary amine, ether Liquid (RT storage) N/A
2-(3-Bromo-2,6-difluorophenyl)ethanamine HCl 2126161-33-7 C₈H₈BrF₂N·HCl 272.51 3-Br, 2,6-F Primary amine (salt) N/A N/A

Notes

Structural analogs with para-bromine or fluorine substitutions exhibit distinct electronic profiles, impacting reactivity and biological activity.

The absence of direct toxicity data for 2-(3-Bromophenyl)-2-ethoxyethanamine necessitates caution in handling; consult SDS for related compounds (e.g., ).

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